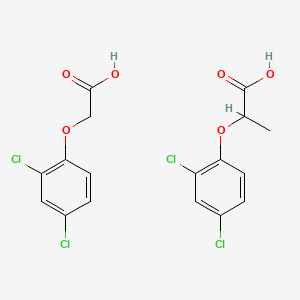

2-(2,4-Dichlorophenoxy)propanoic acid mixt. with (2,4-dichlorophenoxy)acetic acid

Descripción

2-(2,4-Dichlorophenoxy)propanoic acid mixed with 2,4-dichlorophenoxyacetic acid is a combination of two chlorophenoxy herbicides. These compounds are primarily used in agriculture to control broadleaf weeds. They function by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the target plants .

Propiedades

Número CAS |

39389-74-7 |

|---|---|

Fórmula molecular |

C17H14Cl4O6 |

Peso molecular |

456.1 g/mol |

Nombre IUPAC |

2-(2,4-dichlorophenoxy)acetic acid;2-(2,4-dichlorophenoxy)propanoic acid |

InChI |

InChI=1S/C9H8Cl2O3.C8H6Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-5H,1H3,(H,12,13);1-3H,4H2,(H,11,12) |

Clave InChI |

KYNIQGYTUILJAI-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenoxy)propanoic acid is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage .

2,4-Dichlorophenoxyacetic acid is prepared by the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid in the presence of a base .

Industrial Production Methods

Industrial production of these compounds involves large-scale chlorination and etherification processes. The reactions are carried out in reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the reactions .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dichlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form chlorinated quinones.

Reduction: Reduction reactions can lead to the formation of chlorinated phenols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium hydroxide, ammonia

Major Products

Oxidation: Chlorinated quinones.

Reduction: Chlorinated phenols.

Substitution: Various substituted phenoxy acids

Aplicaciones Científicas De Investigación

2-(2,4-Dichlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid have several scientific research applications:

Chemistry: Used as model compounds to study the behavior of chlorophenoxy herbicides.

Biology: Employed in studies on plant hormone action and herbicide resistance.

Medicine: Investigated for their potential effects on human health and their role as endocrine disruptors.

Industry: Utilized in the formulation of herbicides for agricultural use

Mecanismo De Acción

These compounds act by mimicking the natural plant hormone auxin. They bind to auxin receptors in plants, leading to uncontrolled cell division and growth. This results in the disruption of normal plant growth processes, ultimately causing the death of the plant .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Similar in structure and function, used as a herbicide.

2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy herbicide with similar applications.

Mecoprop: A related compound used for similar purposes.

Uniqueness

2-(2,4-Dichlorophenoxy)propanoic acid is unique due to its specific structural configuration, which allows it to be more effective in certain applications compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.